molecular formula C12H12N2O2S B1625606 Ethyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 65237-13-0

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No.: B1625606
CAS No.: 65237-13-0
M. Wt: 248.3 g/mol
InChI Key: MLEQHRMXDILIKJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2S . This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a phenyl group attached to the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

EAPIC is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: Nitro derivatives can be reduced back to amino compounds.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO₄, H₂O₂Nitro derivatives
ReductionNaBH₄, LiAlH₄Amino derivatives
SubstitutionBr₂, HNO₃Halogenated/nitrated derivatives

Biological Applications

EAPIC has shown potential as an antimicrobial and antifungal agent. Its biological activity is attributed to its ability to interact with specific molecular targets involved in disease processes.

Anticancer Activity:
Research indicates that EAPIC exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia and colorectal cancer. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, activating caspases and leading to cell cycle arrest.

Antimicrobial Activity:
EAPIC demonstrates antimicrobial properties against Gram-negative bacteria. Structure-activity relationship (SAR) studies show that modifications to the thiazole ring enhance its efficacy.

CompoundMicrobial TargetActivityReference
EAPICGram-negative bacteriaModerate inhibition
Derivative 3eA549 (lung cancer)35% viability reduction

Medicinal Chemistry

EAPIC is explored for its potential therapeutic applications, particularly in drug development targeting inflammatory and cancer pathways. It may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.

Case Study 1: Anticancer Mechanism
A study investigating EAPIC's anticancer mechanism revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. Techniques such as flow cytometry confirmed the activation of apoptotic markers.

Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that EAPIC significantly reduced bacterial viability by disrupting microbial membrane integrity, confirming its bactericidal effect over time.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenylisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate (EAPIC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of EAPIC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EAPIC belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of EAPIC includes:

  • Amino Group : Contributes to its potential interactions with biological targets.
  • Phenyl Ring : Enhances lipophilicity and may influence binding affinity to receptors.
  • Carboxylate Group : Plays a crucial role in biological activity through ionic interactions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of EAPIC and its derivatives. For instance, research has shown that thiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineViability Reduction (%)Reference
EAPICCaco-239.8
4tK562Significant reduction

In particular, EAPIC has been studied for its ability to inhibit cell growth in leukemia and colorectal cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

EAPIC has also demonstrated antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antimicrobial efficacy:

CompoundMicrobial TargetActivityReference
EAPICGram-negative bacteriaModerate inhibition
Derivative 3eA549 (lung cancer)35% viability reduction

The presence of the carboxylate group is essential for its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

3. Enzyme Inhibition

EAPIC has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways:

EnzymeIC50 (µM)Activity TypeReference
COX-12-3Inhibition
COX-21.5Inhibition

These findings suggest that EAPIC could be explored further for its anti-inflammatory properties.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of EAPIC revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-negative bacteria showed that EAPIC significantly reduced bacterial viability by disrupting membrane integrity. The study employed time-kill assays to demonstrate the compound's bactericidal effect over time.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for Ethyl 4-amino-3-phenylisothiazole-5-carboxylate?

  • Methodological Answer : A plausible synthesis involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl precursors. For example, Gewald-type reactions (commonly used for thiophene derivatives) can be adapted by substituting phenyl groups at specific positions . Use ethanol/water mixtures as solvents under reflux to promote cyclization, similar to catalyst-free protocols for related thiazole carboxylates . Purification via flash chromatography (EtOAc/cyclohexane) followed by recrystallization from ethyl acetate may yield high-purity crystals .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals by comparing with analogous compounds (e.g., 2-amino-thiazole derivatives). The amino group (NH2) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, a compound with molecular formula C12H12N2O2S should yield a peak at m/z 248.0623 .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Methodological Answer : Grow single crystals via slow evaporation of ethyl acetate. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL , applying restraints for disordered groups (e.g., ethyl ester chains). Analyze hydrogen bonding (N–H⋯O) and torsional angles (phenyl vs. isothiazole planes) to validate stereoelectronic effects .

Advanced Research Questions

Q. How do I address contradictory NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. Perform variable-temperature NMR to detect equilibrium shifts. Compare experimental bond lengths/angles (from SHELXL refinement ) with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Use WinGX/ORTEP to visualize anisotropic displacement parameters and identify static vs. dynamic disorder .

Q. What strategies optimize reaction yields in scale-up synthesis?

  • Methodological Answer : Monitor reaction progress via TLC (silica gel, UV detection). If yields drop at larger scales, evaluate solvent purity (e.g., anhydrous ethanol vs. technical grade) and oxygen sensitivity of intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 6-hour reflux in toluene with methylsulfonic acid catalyst improved yields to 37% in related triazole carboxylate syntheses .

Q. How can computational modeling predict bioactivity or reactivity?

  • Methodological Answer : Perform docking studies (AutoDock Vina) using the crystal structure to assess interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian09 to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nucleophilic substitution at the 4-amino group) .

Q. Key Notes

  • SHELX programs are critical for crystallographic refinement .
  • Synthetic protocols from analogous thiazole/triazole systems are adaptable .

Properties

IUPAC Name

ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQHRMXDILIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502317
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65237-13-0
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

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